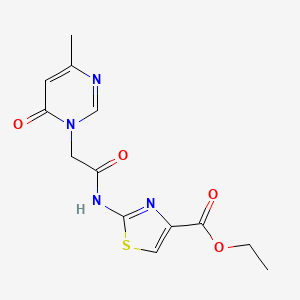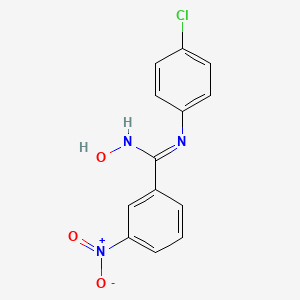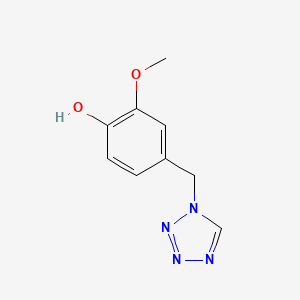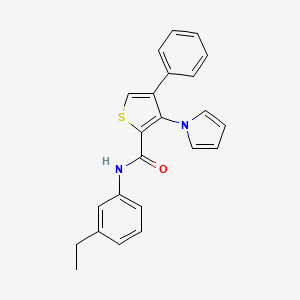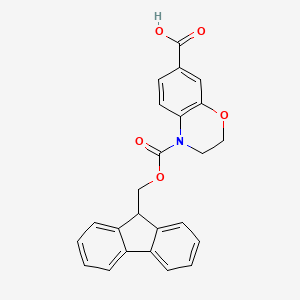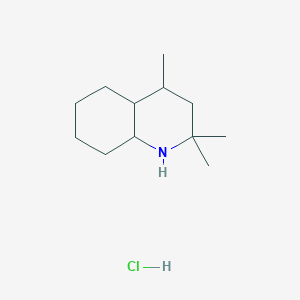
2,2,4-Trimethyldecahydroquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyldecahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2228174-75-0 . It has a molecular weight of 217.78 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 2,2,4-Trimethyldecahydroquinoline hydrochloride is1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2,2,4-Trimethyldecahydroquinoline hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I have access to.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
A study by Nishi et al. (1990) explored the chiral separation of trimetoquinol hydrochloride, a compound related to 2,2,4-Trimethyldecahydroquinoline, and its analogs using micellar electrokinetic chromatography. This technique utilized sodium taurodeoxycholate as a chiral surfactant, achieving successful separation and suggesting a potential application in the optical purity determination of related compounds (Nishi, Fukuyama, Matsuo, & Terabe, 1990).
Cancer Treatment Research
Chloroquine, a derivative of 4-aminoquinoline similar to 2,2,4-Trimethyldecahydroquinoline, has been investigated for its role in sensitizing breast cancer cells to chemotherapy. This study underscores the potential of chloroquine and related compounds in enhancing the efficacy of tumor cell killing, independent of autophagy inhibition (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).
Material Science and Toxicology
The compound 1,2-Dihydro-2,2,4-trimethylquinoline, a structural analog of 2,2,4-Trimethyldecahydroquinoline hydrochloride, is used as an antioxidant in rubber and latex products. Its potential carcinogenic activity was evaluated, providing critical data for occupational safety and health assessments (National Toxicology Program, 1997).
Antimalarial and Antiviral Applications
Hydroxychloroquine, another derivative, has been repurposed for COVID-19 treatment due to its antiviral efficacy. Despite mixed results, its application in COVID-19 underscores the versatile potential of 2,2,4-Trimethyldecahydroquinoline derivatives in addressing global health challenges (Kaur, Kaushal, & Kaushal, 2020).
Safety and Hazards
The safety information available indicates that 2,2,4-Trimethyldecahydroquinoline hydrochloride is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
Propiedades
IUPAC Name |
2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJSTQTVBBELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2C1CCCC2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyldecahydroquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
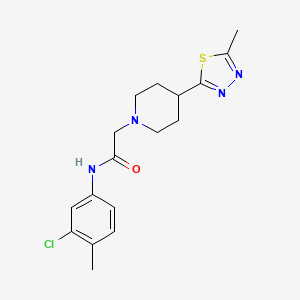
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)


![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
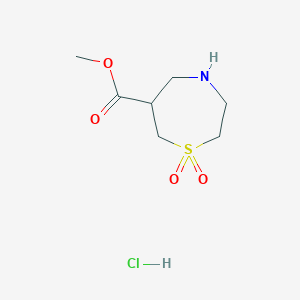
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
